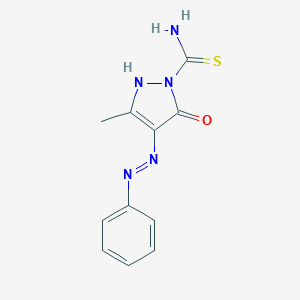
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as MTMEA, is a compound that has been of interest in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole class of compounds and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that play a role in regulating mood and emotion.
Biochemical and Physiological Effects:
In addition to its antidepressant and anxiolytic effects, 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to exhibit other biochemical and physiological effects. For example, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress. 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has also been found to exhibit anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research studies. However, one limitation is that there is limited information available on its toxicity and safety profile, which may limit its use in certain types of studies.
Direcciones Futuras
There are many potential future directions for research on 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Another area of interest is in the investigation of its potential therapeutic applications in other areas, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its potential side effects and toxicities.
Métodos De Síntesis
The synthesis of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 4-methylphenyl isothiocyanate with 2-amino-3-methyl-1,3-thiazoline in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out at room temperature and yields 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine as a white crystalline powder with a melting point of 120-122°C.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been the subject of various scientific research studies due to its potential therapeutic applications. One such application is in the treatment of depression and anxiety disorders. 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-10(6-4-8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUFMHJLUCTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide](/img/structure/B512271.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B512272.png)

![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B512290.png)




![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512314.png)

![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methylbenzene](/img/structure/B512320.png)
![1-Benzyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512321.png)
